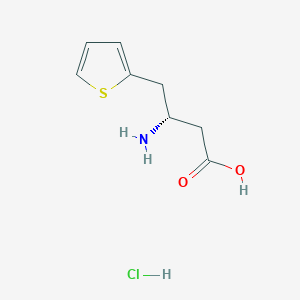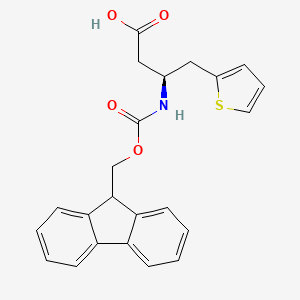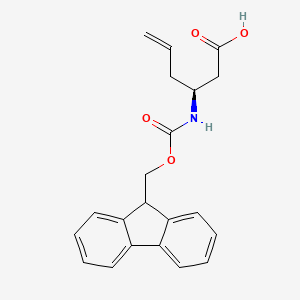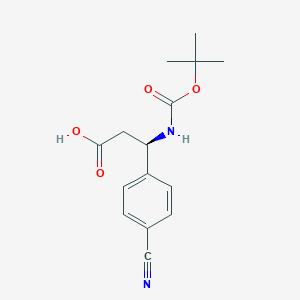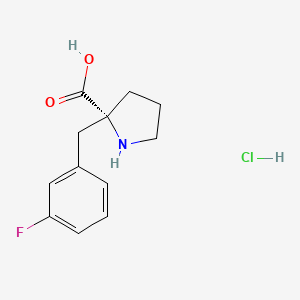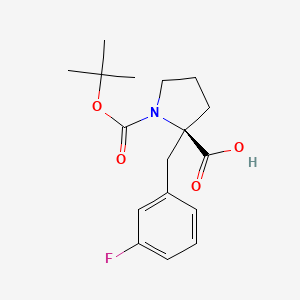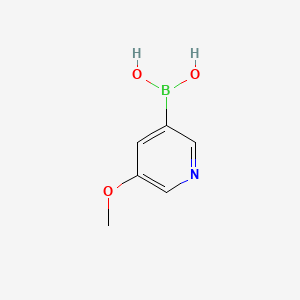
5-Methoxypyridine-3-boronic acid
Overview
Description
5-Methoxypyridine-3-boronic acid is a chemical compound that is part of a broader class of boronic acids, which are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds via the Suzuki cross-coupling reaction. The methoxy group on the pyridine ring can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other chemical species.
Synthesis Analysis
The synthesis of pyridine boronic acid derivatives can be achieved through various methods. For instance, boronic acids and esters can be prepared via regioselective halogen-metal exchange using n-butyllithium followed by quenching with triisopropylborate starting from appropriate dihalopyridines, as described in the synthesis of novel halopyridinylboronic acids and esters . Additionally, the synthesis of 2-ethoxy-3-pyridylboronic acid through a directed ortho-metalation reaction on readily-available 2-ethoxypyridine demonstrates the versatility of boronic acids in the synthesis of highly-functionalized pyridine derivatives .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can significantly influence their reactivity and binding properties. For example, 3-methoxycarbonyl-5-nitrophenyl boronic acid has been shown to bind to diols with high affinity at neutral pH, suggesting that appropriately functionalized electron-deficient boronic acids can play a significant role in diol and carbohydrate recognition . The X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular and intermolecular hydrogen bonding, which could be indicative of the structural behavior of similar compounds like 5-methoxypyridine-3-boronic acid .
Chemical Reactions Analysis
Boronic acids are pivotal in various chemical reactions. They can undergo highly regioselective hydroxyalkylations, as seen with boron 4-methoxy-2-furanolates, leading to the formation of 3-acyl-4-O-methyl tetronates . Moreover, the electrophilic activation of unprotected maltols in the presence of boronic acid to synthesize metal-chelating pharmacophores highlights the role of boronic acids in facilitating complex chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. For instance, the presence of a methoxy group on the pyridine ring can affect the compound's biochemical potency and cellular penetration, as observed in the study of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives . Additionally, the synthesis of a squaric acid derivative with a 5-amino-2-methoxypyridine moiety has demonstrated the potential for second-order nonlinear optical (NLO) applications, indicating that the physical properties of these compounds can be tailored for specific technological applications .
Scientific Research Applications
-
Catalytic Protodeboronation
- Field : Organic Synthesis
- Application : Pinacol boronic esters, such as 5-Methoxypyridine-3-boronic acid, are valuable building blocks in organic synthesis. They are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Method : The process involves a radical approach, paired with a Matteson–CH 2 –homologation .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Organic Electronics
- Field : Material Science
- Application : Derivatives of 5-Methoxypyridine-3-boronic acid may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
-
Molecular Recognition
- Field : Biochemistry
- Application : The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems.
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : 5-Methoxypyridine-3-boronic acid can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
-
Synthesis of Boronic Acids
- Field : Organic Chemistry
- Application : The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester .
- Method : The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
- Results : This method results in the desired boronic acid .
-
Regioselective Suzuki–Miyaura Coupling
-
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
Safety And Hazards
5-Methoxypyridine-3-boronic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
(5-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDFOFZTZUILPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376727 | |
| Record name | 5-Methoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypyridine-3-boronic acid | |
CAS RN |
850991-69-4 | |
| Record name | 5-Methoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxypyridine-3-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




